(E)-N-(azepan-1-yl(phenyl)methylene)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(azepan-1-yl(phenyl)methylene)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O2S and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Sulfonamides, including compounds structurally related to "(E)-N-(azepan-1-yl(phenyl)methylene)-4-fluorobenzenesulfonamide," have been pivotal in the development of a variety of therapeutic agents. Their versatility and broad bioactive spectrum after structural modifications have led to applications in antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antiepileptic agents, among others. The research emphasizes the potential of sulfonamide-based compounds for rational drug design, highlighting their significant role in addressing a wide range of health conditions (He Shichao et al., 2016).
Environmental Science
In environmental science, the study of compounds containing phenolic hydroxyl groups, akin to the structural motifs in sulfonamides, has shed light on their reactivity and fate in aquatic environments. This research is critical for understanding the environmental impact and degradation pathways of such compounds, contributing to the development of safer and more sustainable chemical practices (Camille Haman et al., 2015).
Advanced Materials and Chemistry
The synthesis and application of cyclic compounds containing aminobenzenesulfonamide frameworks demonstrate their importance in the creation of novel materials and chemical entities. Such research not only advances the field of synthetic chemistry but also opens up new avenues for the development of functional materials and pharmaceuticals, showcasing the versatility and utility of aminobenzenesulfonamide derivatives in modern chemistry (Kyosuke Kaneda, 2020).
Analytical and Biochemical Applications
The investigation into fluorescent chemosensors based on specific phenolic structures, similar to those found in sulfonamide derivatives, illustrates the growing interest in utilizing these compounds for the detection of various analytes. This research highlights the potential of sulfonamide-based compounds in the development of sensitive and selective analytical tools, which are crucial for biochemical research and diagnostics (P. Roy, 2021).
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre or ensifentrine, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a variety of downstream effects, including bronchodilation and anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to smooth muscle relaxation in the airways (bronchodilation) and a reduction in the release of pro-inflammatory cytokines . These effects can help to alleviate symptoms in conditions such as chronic obstructive pulmonary disease (COPD).
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer
Result of Action
The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to significant clinical benefits in the treatment of COPD . It has been shown to be well-tolerated and effective both alone and when used with other maintenance therapies .
Properties
IUPAC Name |
(NE)-N-[azepan-1-yl(phenyl)methylidene]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-17-10-12-18(13-11-17)25(23,24)21-19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-15H2/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYSXLBZEDACPZ-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.